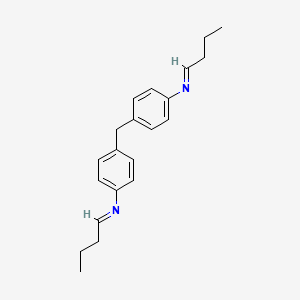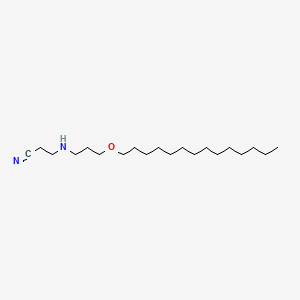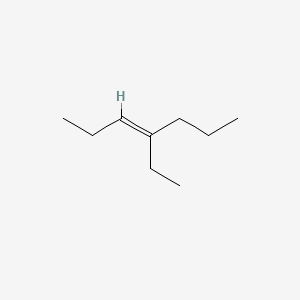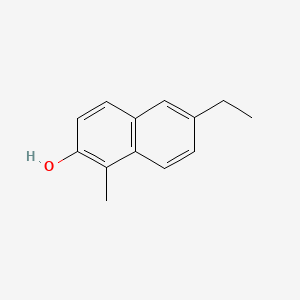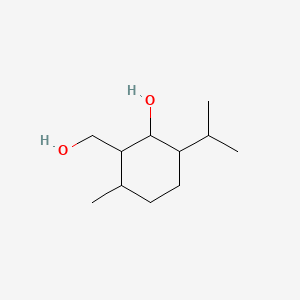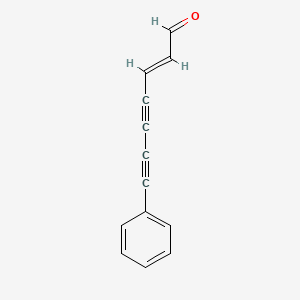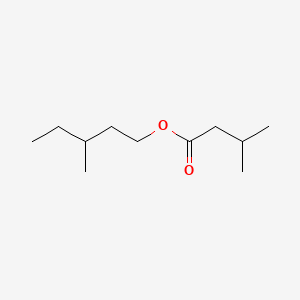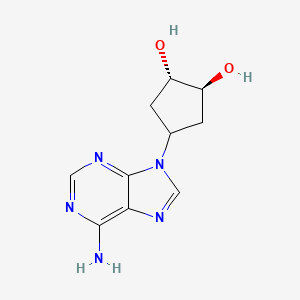
1-Methylheptyl methacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylheptyl methacrylate is an organic compound with the molecular formula C12H22O2 and a molecular weight of 198.3 g/mol . It is a methacrylate ester, which is commonly used in the production of polymers and copolymers. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylheptyl methacrylate can be synthesized through the esterification of methacrylic acid with 1-methylheptanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where methacrylic acid and 1-methylheptanol are fed into a reactor along with a catalyst. The reaction mixture is then heated to the appropriate temperature to achieve esterification. The product is subsequently purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylheptyl methacrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form methacrylic acid and 1-methylheptanol.
Transesterification: It can react with other alcohols in the presence of a catalyst to form different methacrylate esters.
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.
Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or titanium alkoxides are used.
Major Products:
Polymerization: Polymers and copolymers with varying properties depending on the monomers used.
Hydrolysis: Methacrylic acid and 1-methylheptanol.
Transesterification: Different methacrylate esters.
Wissenschaftliche Forschungsanwendungen
1-Methylheptyl methacrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of dental materials and bone cements.
Wirkmechanismus
The mechanism of action of 1-methylheptyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. This process is initiated by free radicals generated from initiators such as benzoyl peroxide. The polymerization reaction involves the formation of covalent bonds between the methacrylate groups, resulting in a three-dimensional network. This network imparts mechanical strength and stability to the resulting polymer .
Vergleich Mit ähnlichen Verbindungen
Methyl methacrylate: A widely used methacrylate ester with a similar structure but a shorter alkyl chain.
Ethyl methacrylate: Another methacrylate ester with a slightly different alkyl group.
Butyl methacrylate: A methacrylate ester with a longer alkyl chain compared to methyl methacrylate.
Uniqueness: 1-Methylheptyl methacrylate is unique due to its specific alkyl chain length, which imparts distinct physical and chemical properties. This compound offers a balance between hydrophobicity and flexibility, making it suitable for various applications where other methacrylate esters may not perform as well .
Eigenschaften
CAS-Nummer |
63616-15-9 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
octan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H22O2/c1-5-6-7-8-9-11(4)14-12(13)10(2)3/h11H,2,5-9H2,1,3-4H3 |
InChI-Schlüssel |
KUZUWYWVINGZKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)OC(=O)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



